molecular formula C18H17NO4S2 B2815998 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1448058-30-7

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2815998
CAS No.: 1448058-30-7
M. Wt: 375.46
InChI Key: OKSFDYVTTPHFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Sulfonamide Backbone: : The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Introduction of the Acetyl Group: : The acetyl group can be introduced via acetylation, where the sulfonamide is treated with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

  • Attachment of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These groups can be attached to the nitrogen atom of the sulfonamide via their respective halides (e.g., furan-3-ylmethyl chloride and thiophen-2-ylmethyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Sulfonamides are known for their antibacterial properties, and the presence of furan and thiophene groups could enhance its biological activity.

Medicine

Medicinally, the compound could be explored for its potential therapeutic applications. Sulfonamides have a history of use as antibiotics, and modifications to their structure can lead to new drugs with improved efficacy and reduced resistance.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique functional groups allow for a wide range of applications in material science.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide would depend on its specific application. In a biological context, it could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene groups might interact with specific molecular targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: Lacks the acetyl group, which may affect its reactivity and biological activity.

    3-acetyl-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: The position of the furan group is different, potentially altering its chemical properties and interactions.

    3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide: The position of the thiophene group is different, which could influence its reactivity and biological effects.

Uniqueness

The unique combination of acetyl, furan, and thiophene groups in 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide provides it with distinct chemical properties that can be leveraged in various applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-14(20)16-4-2-6-18(10-16)25(21,22)19(11-15-7-8-23-13-15)12-17-5-3-9-24-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSFDYVTTPHFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.